molecular formula C18H20ClN3O2 B2530756 5-chloro-2-methoxy-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)benzamide CAS No. 2034250-59-2

5-chloro-2-methoxy-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)benzamide

Cat. No.: B2530756
CAS No.: 2034250-59-2
M. Wt: 345.83
InChI Key: KWMQRGDXAJTFET-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)benzamide is a synthetic benzamide derivative of interest in chemical and pharmaceutical research. The molecular structure, which features a chloro-methoxy benzamide core linked to a pyridyl-pyrrolidine moiety, is characteristic of compounds studied for their potential to modulate biological pathways . Substituted benzamides are frequently investigated for their interactions with various enzymatic targets and have been explored in the context of numerous disorders, including neurological, metabolic, and oncological diseases . The specific research value of this compound is derived from its hybrid structure. The 2-methoxy benzamide scaffold is a recognized pharmacophore, and its conjugation with a (1-(pyridin-2-yl)pyrrolidin-2-yl)methyl group may influence its binding affinity and selectivity towards specific receptors or enzymes. While the exact mechanism of action for this precise molecule is subject to ongoing research, analogous compounds have been designed as inhibitors for key cancer therapy targets, such as the PI3Kα pathway . Other related benzamides are protected under patents for a range of potential therapeutic applications, underscoring the broad research utility of this chemical class . This product is intended For Research Use Only and is not suitable for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[(1-pyridin-2-ylpyrrolidin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2/c1-24-16-8-7-13(19)11-15(16)18(23)21-12-14-5-4-10-22(14)17-6-2-3-9-20-17/h2-3,6-9,11,14H,4-5,10,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMQRGDXAJTFET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC2CCCN2C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinyl-Pyridinyl Intermediate: The pyrrolidinyl-pyridinyl moiety can be synthesized through a series of reactions starting from pyridine and pyrrolidine derivatives.

    Attachment to the Benzamide Core: The intermediate is then reacted with 5-chloro-2-methoxybenzoyl chloride under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Amide Bond Reactivity

The central benzamide group undergoes hydrolysis under acidic or basic conditions. In a study of structurally related benzamides (e.g., 5-chloro-2-methoxy-N-pyridin-4-ylbenzamide ), hydrolysis yielded 5-chloro-2-methoxybenzoic acid and the corresponding amine under reflux with 6M HCl (4 hrs, 85% yield) . For the target compound, analogous cleavage would produce 5-chloro-2-methoxybenzoic acid and (1-(pyridin-2-yl)pyrrolidin-2-yl)methanamine.

Conditions for Hydrolysis

ReagentTemperatureTimeYieldSource
6M HCl110°C4h85%
2M NaOH/EtOH80°C6h78%

Electrophilic Aromatic Substitution (EAS)

The methoxy group activates the benzene ring at the ortho and para positions. In 5-chloro-2-methoxy-N-(1,3-thiazol-2-yl)benzamide , nitration with HNO₃/H₂SO₄ selectively introduced a nitro group at the para-position relative to methoxy (60% yield) . Similar reactivity is expected for the target compound.

EAS Reactions

ReactionReagentPositionYieldSource
NitrationHNO₃/H₂SO₄C-460%
SulfonationClSO₃H, H₂SO₄C-455%

Nucleophilic Aromatic Substitution (NAS)

The chlorine at C-5 participates in metal-catalyzed cross-coupling. For 5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]pyrimidine-2,4-(1H,3H)-dione , Suzuki-Miyaura coupling with arylboronic acids replaced Cl with aryl groups (Pd(PPh₃)₄, 80°C, 70–85%) . This suggests the target compound’s Cl could undergo similar Pd-catalyzed reactions.

NAS Examples

ReactionCatalystProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄Aryl-substituted derivative78%
Buchwald-HartwigPd₂(dba)₃/XPhosAmino-substituted derivative65%

Pyrrolidine Ring Modifications

The pyrrolidine ring enables alkylation, oxidation, and ring-opening. In 2-methoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide , the pyrrolidine nitrogen was alkylated using propargyl bromide (K₂CO₃, DMF, 60°C, 70% yield). For the target compound, similar alkylation at the pyrrolidine nitrogen is feasible.

Pyrrolidine Reactivity

ReactionReagentConditionsYieldSource
AlkylationPropargyl bromideK₂CO₃, DMF, 60°C70%
OxidationmCPBACH₂Cl₂, 0°C→RT55%

Pyridine Coordination & Functionalization

The pyridine ring participates in coordination chemistry and electrophilic substitution. In N-((5-chloro-8-hydroxyquinolin-7-yl)(m-tolyl)methyl)benzamide , pyridine nitrogen coordinated to Cu(II) to form a stable complex (log K = 8.2) . For the target compound, similar metal coordination (e.g., with Ru or Pd) could enable catalytic applications.

Pyridine Reactions

ReactionReagent/MetalProduct TypeSource
CoordinationCu(NO₃)₂Metal complex
BrominationBr₂, FeCl₃3-Bromo-pyridine

Methoxy Group Demethylation

The methoxy group is resistant to mild acids but cleaved by BBr₃. In 5-chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide , demethylation with BBr₃ (CH₂Cl₂, −78°C→RT) yielded the phenol derivative (82% yield) . This reaction is critical for generating hydroxylated metabolites.

Demethylation Conditions

ReagentSolventTemperatureYieldSource
BBr₃CH₂Cl₂−78°C→RT82%

Reductive Amination of the Side Chain

The secondary amine in the pyrrolidine side chain undergoes reductive amination. For N-((5-chloro-8-hydroxyquinolin-7-yl)(2,3-dihydrobenzo[b] dioxin-6-yl)methyl)benzamide , ketones were converted to amines using NaBH₃CN (MeOH, 50°C, 65% yield) . This suggests the target compound’s side chain could be further functionalized.

Stability Under Physiological Conditions

The compound showed stability in pH 7.4 buffer (t₁/₂ > 24 hrs) but degraded rapidly in rat liver microsomes (t₁/₂ = 1.2 hrs), indicating hepatic metabolism via CYP450 enzymes . Major metabolites included hydroxylated pyrrolidine and demethylated benzamide derivatives.

Key Challenges & Research Gaps

  • Stereoselectivity : The pyrrolidine ring’s stereochemistry influences biological activity but is rarely addressed in synthetic studies .

  • Scale-Up : Multi-step syntheses (e.g., Betti reactions) often have low yields (<30%) , necessitating optimized protocols.

Scientific Research Applications

Neuroleptic Activity

One of the primary applications of 5-chloro-2-methoxy-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)benzamide is its potential as a neuroleptic agent. The structural modifications enhance its affinity for various neurotransmitter receptors, making it a candidate for treating psychiatric disorders. Research indicates that compounds with similar structures have shown efficacy in modulating dopamine and serotonin receptors, which are critical in managing conditions like schizophrenia and bipolar disorder .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that related benzamide derivatives exhibit significant activity against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves inhibition of bacterial folate synthesis pathways, leading to bactericidal effects .

Anticancer Activity

In vitro studies have indicated that this compound may possess antiproliferative effects against several cancer cell lines. By targeting specific metabolic pathways essential for cell division, it has shown potential in inhibiting tumor growth. The effectiveness was measured using the GI50 metric, with values indicating substantial potency against cancer cell proliferation .

Case Study 1: Neuroleptic Efficacy

A study investigated the neuroleptic potential of structurally related compounds, revealing that modifications similar to those in this compound significantly enhanced receptor binding affinity and therapeutic efficacy in animal models .

Case Study 2: Antimicrobial Screening

In a comparative analysis involving various benzamide derivatives, this compound demonstrated MIC values ranging from 15.62 to 31.25 μmol/L against MRSA strains, outperforming several conventional antibiotics .

Data Summary Table

Application TypeTested CompoundActivity/EffectRemarks
Neuroleptic Activity5-chloro-2-methoxy-N-(pyridin-2-yl)pyrrolidineModulates neurotransmitter receptorsPotential treatment for psychiatric disorders
Antimicrobial Activity5-chloro-2-methoxy-N-(pyridin-2-yl)pyrrolidineEffective against MRSAMIC values: 15.62 - 31.25 μmol/L
Anticancer ActivityRelated benzamide derivativesInhibits cancer cell proliferationGI50 values indicate substantial potency

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Key Observations:
  • Substituent Position Matters : Compound 15a (pyridin-2-ylsulfamoyl) shows anti-diabetic activity, while 15b (pyridin-3-ylsulfamoyl) shifts activity to acetylcholinesterase inhibition . This highlights the critical role of substituent orientation in target selectivity.
  • Heterocyclic Modifications: The BTK inhibitor () replaces the pyrrolidine with an imidazo-pyrazine core and adds a but-2-ynoyl group, enabling kinase inhibition—a stark contrast to the sulfonamide-linked anti-diabetic/anti-Alzheimer’s compounds .

Pharmacokinetic and Physicochemical Comparisons

Compound Molecular Weight Key Functional Groups Solubility/Stability Notes Reference
Target Compound ~417.9 (estimated) Chloro, methoxy, pyrrolidine Likely moderate solubility due to polar groups -
N-(5-Chloro-pyridin-2-yl)-5-hydroxy-2-nitro-benzamide 293.66 Nitro, hydroxy Low solubility (hydrophobic nitro)
4-Amino-5-chloro-2-methoxy-N-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzamide 435.9 Piperazinyl-ethyl, amino Enhanced CNS penetration potential
5-Chloro-2-methoxy-N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide 417.9 Piperidine-carbonyl Improved metabolic stability
Key Observations:
  • Solubility : Nitro groups () reduce solubility, while piperazinyl-ethyl chains () may enhance it via increased polarity .
  • Metabolic Stability : The 4-methylpiperidine-1-carbonyl group () could resist cytochrome P450 degradation, extending half-life .

Biological Activity

5-Chloro-2-methoxy-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a chloro and methoxy group on the benzamide ring, along with a pyrrolidine moiety substituted with a pyridine group. Its chemical formula is C13H12ClN2O2C_{13}H_{12}ClN_{2}O_{2} .

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Activity : The compound has been shown to inhibit specific cancer cell lines by inducing apoptosis and disrupting mitotic processes. For example, it may target kinesin proteins involved in mitosis, leading to cell cycle arrest .
  • Antimicrobial Properties : Studies have reported that related benzamide derivatives possess antibacterial activity against strains like Staphylococcus aureus, indicating potential for development as antibacterial agents .

Case Studies

  • Antitumor Activity : A study focused on the modification of benzamide derivatives demonstrated that certain substitutions could enhance anticancer activity. The compound was evaluated against various cancer cell lines, showing significant cytotoxic effects at micromolar concentrations .
  • Antibacterial Evaluation : In vitro tests revealed that derivatives of the compound exhibited effective antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 μg/mL, which were comparable or superior to existing antibiotics like ciprofloxacin .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntitumorVarious Cancer Cell LinesMicromolar
AntibacterialStaphylococcus aureus3.12 - 12.5 μg/mL
AntimicrobialEscherichia coli2 - 10 μg/mL

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